molecular formula C₁₅H₂₁NO₂ B1140253 Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate CAS No. 1076200-10-6

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Cat. No. B1140253
M. Wt: 247.33
InChI Key:
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Description

"Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" is a compound of interest due to its unique structure and potential applications in various fields of chemistry and material science. While specific research directly on this compound is limited, studies on structurally similar compounds provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to "Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" often involves reactions such as Knoevenagel condensation and polymerization processes. For example, a related compound, ethyl α-(aminomethyl)acrylate, undergoes radical polymerization, indicating a potential pathway for synthesizing related acrylate compounds with amino and ethyl groups (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction and spectroscopic methods, are crucial for understanding the molecular geometry and supramolecular assembly of these compounds. The crystal structure of related acrylates reveals supramolecular networks formed by hydrogen bonding and π-π stacking interactions, which are significant for the self-assembly and molecular conformation of these materials (Catiúcia R M O Matos et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acrylate compounds including "Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" might involve reactions such as ester-amide exchange and polymerization, which lead to materials with specific functionalities such as pH/temperature responsiveness (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding in similar acrylates affect their melting points, solubility, and stability. The detailed analysis of Hirshfeld surfaces can quantify these interactions and provide a comprehensive understanding of the physical properties (Catiúcia R M O Matos et al., 2016).

Scientific Research Applications

Supramolecular Assembly and Crystal Structure Analysis

The compound ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which is structurally similar to Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, was synthesized and its structure determined by X-ray diffraction. This revealed a three-dimensional supramolecular network with significant roles in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Polymerization and Material Properties

Ethyl α-(aminomethyl)acrylate, a β-amino acid ester, was polymerized to produce a polymer with pH/temperature responsiveness in aqueous media. This highlights the potential of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in creating responsive materials (Kohsaka et al., 2015).

Water-Mediated Reactions

A water-mediated Wittig–SNAr (nucleophilic aromatic substitution) approach was developed for compounds like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate. This process is significant for its high stereoselectivity and yield under environmentally benign conditions, indicating potential applications in green chemistry (Xu et al., 2015).

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These modified polymers displayed improved thermal stability and promising biological activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The specific safety and hazards information for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is not available in the search results. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation.


Future Directions

The future directions of research involving Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate are not specified in the search results. Given its use in proteomics research1, it may continue to be used in the study of proteins and their functions.


Please note that the information provided is based on the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEZHOYFNCKPCQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1N)CC)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

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